
Methyl 3-(difluoromethyl)-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(difluoromethyl)-2-methylbenzoate is an organic compound that belongs to the class of difluoromethylated aromatic esters This compound is characterized by the presence of a difluoromethyl group (-CF₂H) attached to a benzene ring, which is further substituted with a methyl group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(difluoromethyl)-2-methylbenzoate typically involves the difluoromethylation of a suitable aromatic precursor. One common method is the electrophilic difluoromethylation of 2-methylbenzoic acid derivatives using difluorocarbene precursors. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a phase-transfer catalyst to facilitate the transfer of the difluorocarbene species to the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using specialized equipment to handle the reactive intermediates. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(difluoromethyl)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new carbon-fluorine bonds with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 3-(difluoromethyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to the unique properties imparted by the difluoromethyl group.
Mecanismo De Acción
The mechanism of action of methyl 3-(difluoromethyl)-2-methylbenzoate involves interactions with molecular targets through its difluoromethyl group. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The difluoromethyl group can also influence the compound’s metabolic stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(trifluoromethyl)-2-methylbenzoate
- Methyl 3-(chloromethyl)-2-methylbenzoate
- Methyl 3-(bromomethyl)-2-methylbenzoate
Uniqueness
Methyl 3-(difluoromethyl)-2-methylbenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential as a pharmacologically active compound compared to its non-fluorinated or mono-fluorinated analogs .
Propiedades
Fórmula molecular |
C10H10F2O2 |
|---|---|
Peso molecular |
200.18 g/mol |
Nombre IUPAC |
methyl 3-(difluoromethyl)-2-methylbenzoate |
InChI |
InChI=1S/C10H10F2O2/c1-6-7(9(11)12)4-3-5-8(6)10(13)14-2/h3-5,9H,1-2H3 |
Clave InChI |
VTSFDHKUDBHMHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1C(=O)OC)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[2-(1,3-Dioxoisoindol-2-yl)-9,10-dioxo-anthracen-1-yl]-9,10-dioxo-anthracen-2-yl]isoindole-1,3-dione](/img/structure/B13995071.png)
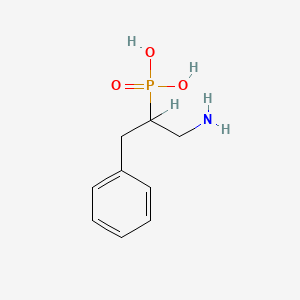
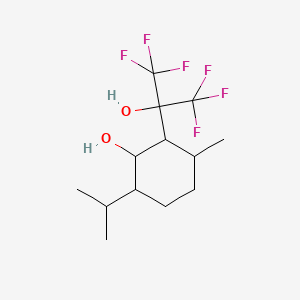
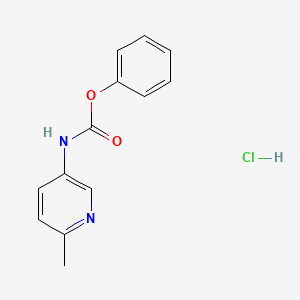
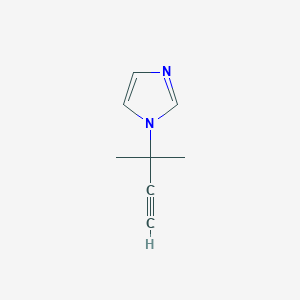
![N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13995096.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
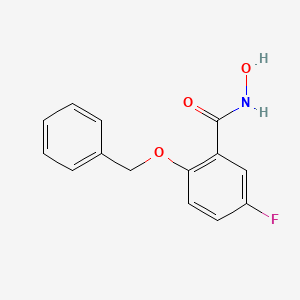
![3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole](/img/structure/B13995121.png)
![1''-Benzylspiro[chroman-2,4''-piperidine]](/img/structure/B13995130.png)
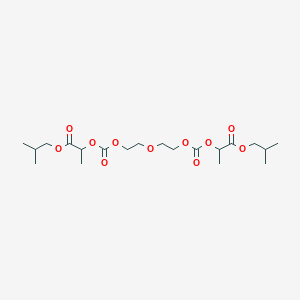
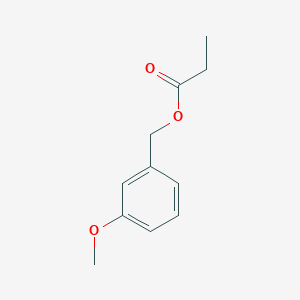
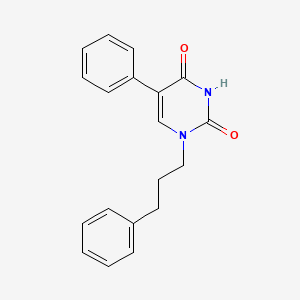
![(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone](/img/structure/B13995149.png)
